

Application Notes and Protocols for Ethoxycyclopentane in Cross-Coupling Reactions

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Compound of Interest

Compound Name: Ethoxycyclopentane

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Introduction

Ethoxycyclopentane (ECP) is an emerging solvent with properties that make it an attractive and sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane in organic synthesis. Its higher boiling point, low peroxide-forming tendency, and favorable environmental profile align with the principles of green chemistry. While specific data on the use of **ethoxycyclopentane** in cross-coupling reactions is not yet widely published, its structural and functional similarity to the well-established green solvent cyclopentyl methyl ether (CPME) suggests its high potential for successful application in this area.^{[1][2][3]}

This document provides detailed application notes and protocols for the use of ethereal solvents in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and data presented are based on studies conducted with CPME and are expected to be readily adaptable for **ethoxycyclopentane**, providing a strong starting point for researchers and chemists in process development.^{[1][3][4]}

Properties of Ethoxycyclopentane and Cyclopentyl Methyl Ether

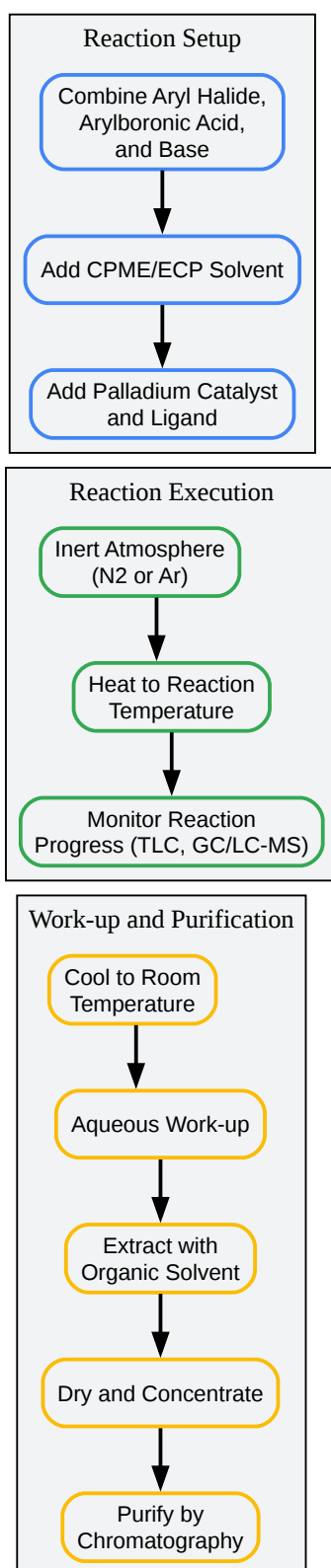
A comparison of the key physical properties of **ethoxycyclopentane** and cyclopentyl methyl ether highlights their similarities, justifying the use of CPME data as a reliable proxy.

Property	Ethoxycyclopentane (ECP)	Cyclopentyl Methyl Ether (CPME)
Molecular Formula	C ₇ H ₁₄ O	C ₆ H ₁₂ O
Molecular Weight	114.19 g/mol	100.16 g/mol
Boiling Point	~122 °C (Predicted)	106 °C[3]
Flash Point	~14 °C (Predicted)	-1 °C[3]
Density	~0.86 g/cm ³ (Predicted)	0.86 g/cm ³ [3]
Water Solubility	Low	Low (1.1 g/100 mL)[3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[5][6] The choice of solvent is crucial for the reaction's success, influencing catalyst activity and product yields.[7] CPME has been demonstrated to be an effective solvent for this transformation.[1][3][4]

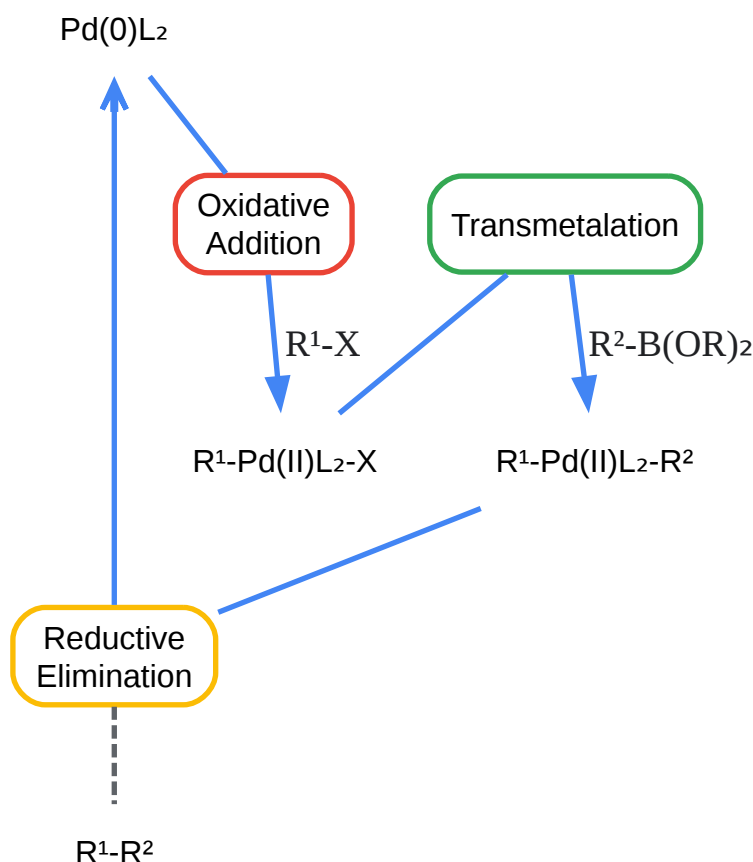
General Experimental Workflow for Suzuki-Miyaura Coupling



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling in CPME

This protocol is adapted from studies on green solvents in Suzuki-Miyaura couplings and is expected to be applicable to **ethoxycyclopentane**.^{[1][4]}

Materials:

- Aryl halide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(OAc)_2 , 0.5-2 mol%)

- Ligand (e.g., SPhos, XPhos, PPh₃, 1-4 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
- **Ethoxycyclopentane** (ECP) or Cyclopentyl methyl ether (CPME) (3-5 mL)
- Anhydrous, degassed reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
- Add the palladium catalyst and ligand.
- Add CPME (or ECP) to the reaction mixture.
- Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling in CPME

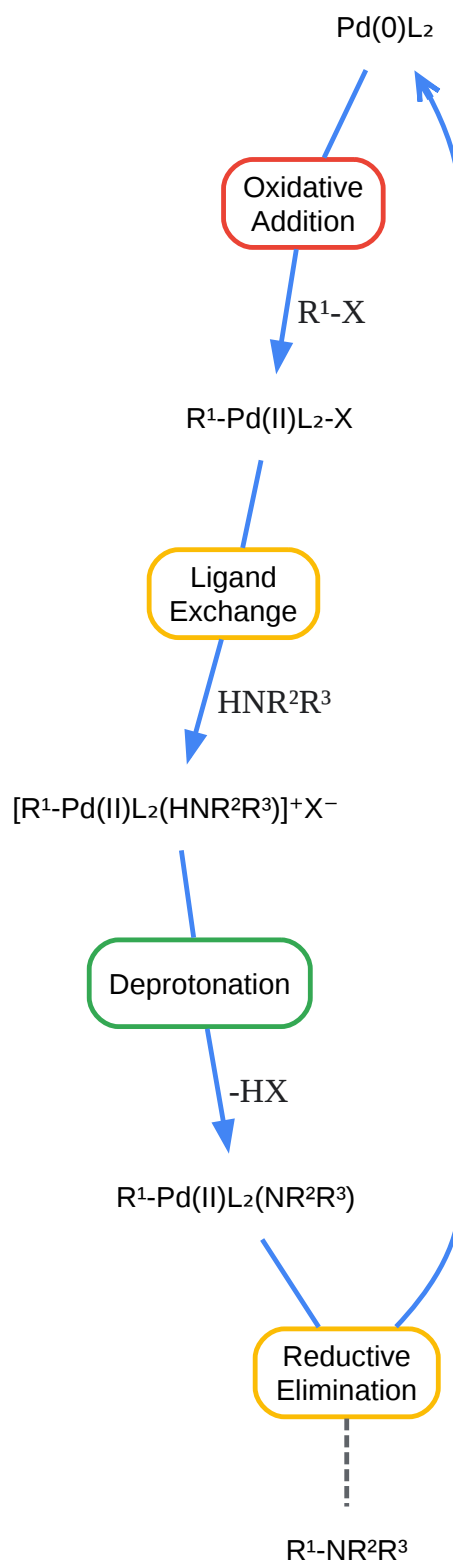
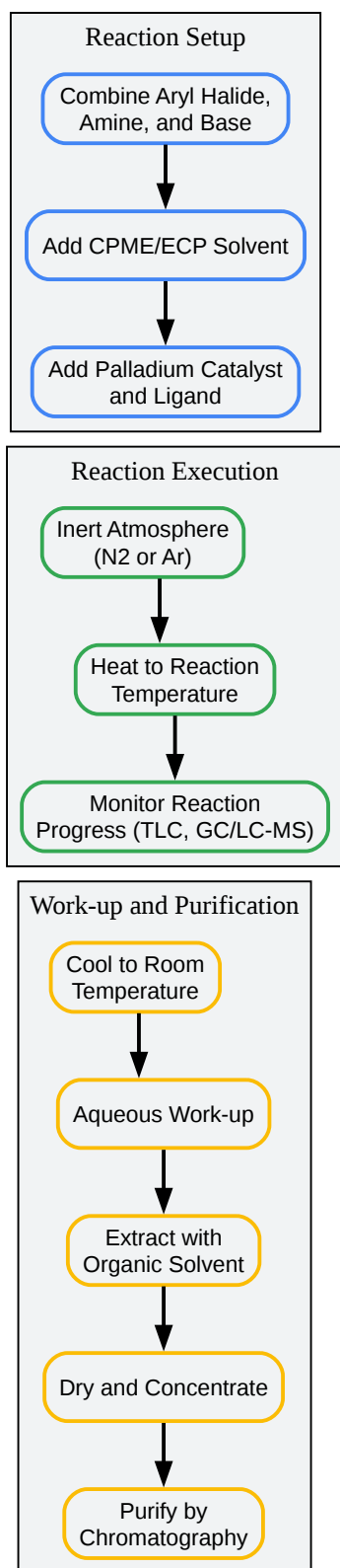
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various amides and arylboronic acids in CPME.^[1]

Entry	Aryl Halide (Amide)	Arylboronic Acid	Catalyst	Base	Temp (°C)	Time (h)	Yield (%) in CPME
1	N-Boc-4-chloro-aniline	4-Tolylboronic acid	Neolyst CX31 (3 mol%)	K ₂ CO ₃	23	15	>95
2	N-Boc-4-chloro-aniline	Phenylboronic acid	Neolyst CX31 (3 mol%)	K ₂ CO ₃	23	15	85
3	N-Boc-4-chloro-aniline	4-Methoxyphenylboronic acid	Neolyst CX31 (3 mol%)	K ₂ CO ₃	23	15	92
4	N-Boc-4-bromo-aniline	4-Tolylboronic acid	Neolyst CX31 (3 mol%)	K ₂ CO ₃	23	15	90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.^{[8][9]} This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals. CPME has been shown to be a suitable solvent for this transformation.^{[2][10]}

General Experimental Workflow for Buchwald-Hartwig Amination



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